5-(Bromomethyl)-2-fluoropyridine
Overview
Description
Introduction 5-(Bromomethyl)-2-fluoropyridine is a significant compound in organic chemistry, often used as an intermediate in the synthesis of more complex molecules. It is a halogenated pyridine derivative, which makes it a valuable building block in medicinal chemistry and material science due to its reactive bromomethyl and fluorine groups.
Synthesis Analysis The synthesis of related fluoropyridines has been achieved through various methods including palladium-catalyzed reactions and radiofluorination. For instance, palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with different amines has been reported to yield 2-amino-5-fluoropyridines in varying yields (Pauton et al., 2019). Additionally, ortho-lithiation followed by reaction with trimethylborate has been used to prepare related bromo-fluoropyridine derivatives (Sutherland & Gallagher, 2003).
Molecular Structure Analysis The molecular structure of 5-(Bromomethyl)-2-fluoropyridine includes a pyridine ring substituted with fluorine and a bromomethyl group. This structure contributes to its reactivity and interaction with other chemical entities, facilitating the synthesis of a wide range of chemical compounds. However, specific studies detailing the crystal structure of this compound are limited, and research typically focuses on its derivatives or reaction products.
Chemical Reactions and Properties Chemoselective amination reactions involving related halopyridines demonstrate the reactivity of the bromo and fluoro substituents under various conditions. For example, 5-bromo-2-fluoropyridines can undergo selective functionalization, showcasing their utility in organic synthesis (Stroup et al., 2007).
Scientific Research Applications
Synthesis of Halogen-rich Intermediates : A study by Wu et al. (2022) synthesized compounds such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serve as valuable building blocks in medicinal chemistry research (Wu et al., 2022).
Chemoselective Functionalization : Stroup et al. (2007) discussed the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, enabling selective substitutions and dihalo adduct formation under various conditions (Stroup et al., 2007).
Bioanalysis Applications : Reeuwijk et al. (1988) demonstrated the bioanalysis of (E)-5-(2-bromovinyl)-2'-deoxyuridine, showing a high protein binding and recovery rate, useful in pharmacokinetic studies (Reeuwijk et al., 1988).
Analytical Chemistry : Mukherjee and Karnes (1996) developed a method for quantitating γ-(cholesteryloxy)butyric acid in biological samples using 5-(bromomethyl)fluorescein, combined with high-performance liquid chromatography and laser-induced fluorescence detection (Mukherjee & Karnes, 1996).
Synthesis of Disubstituted Fluoropyridines : Sutherland and Gallagher (2003) achieved the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, which have potential in organic synthesis and drug discovery (Sutherland & Gallagher, 2003).
Radiosynthesis in Medical Imaging : Pauton et al. (2019) presented a successful radiosynthesis of 2-amino-5-[18F]fluoropyridines, enhancing stability and potential in Positron Emission Tomography applications (Pauton et al., 2019).
Clinical Applications in Cancer Therapy : Heidelberger and Ansfield (1963) noted the clinical use of 5-FU and 5-FUDR, particularly in the palliation of advanced breast and gastrointestinal tract tumors (Heidelberger & Ansfield, 1963).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting further studies that could be done based on the known properties and uses of the compound.
Analyzing all relevant papers on a specific compound involves a thorough literature review, which requires access to scientific databases and understanding of the subject matter. The formatting requirement is typically dependent on the specific guidelines provided by a journal or institution.
properties
IUPAC Name |
5-(bromomethyl)-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPAAPIEURDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622024 | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-fluoropyridine | |
CAS RN |
105827-74-5 | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.